Stereoselectivity in NMDA Receptor Binding: L-Tryptophan Methyl Ester vs. D-Isomer
In a radioligand binding assay using rat hippocampal membranes, the L-tryptophan methyl ester exhibited significantly higher affinity for the NMDA receptor compared to its D-isomer counterpart. The study quantified this difference, demonstrating that the L-isomer was 12 times more potent than the D-isomer in inhibiting [3H]MK-801 binding [1]. This high degree of stereoselectivity is a critical differentiator for research applications targeting NMDA receptor function.
| Evidence Dimension | NMDA receptor binding affinity (Inhibition of [3H]MK-801 binding) |
|---|---|
| Target Compound Data | Potency 12x higher than D-isomer |
| Comparator Or Baseline | D-Tryptophan methyl ester |
| Quantified Difference | L-isomer is 12 times more potent |
| Conditions | Rat hippocampal membrane binding assay |
Why This Matters
This data confirms the absolute requirement for the L-isomer form in studies of NMDA receptor pharmacology, where the D-isomer would yield significantly weaker and non-representative results.
- [1] Berger ML, et al. Tryptamine derivatives as non-competitive N-methyl-D-aspartate receptor blockers: studies using [3H]MK-801 binding in rat hippocampal membranes. Neurosci Lett. 2000;296(1):29-32. View Source
